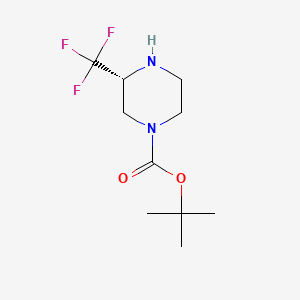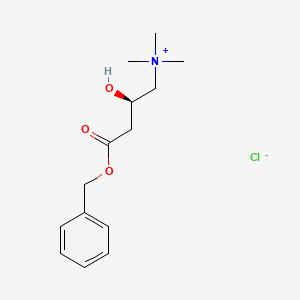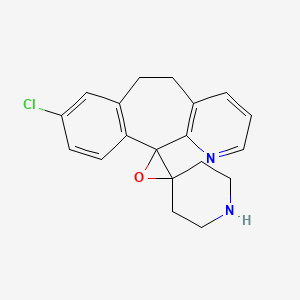
Desloratadine Epoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Desloratadine is an antihistamine used to relieve the symptoms of hay fever and hives of the skin . Antihistamines work by preventing the effects of a substance called histamine, which is produced by the body. Histamine can cause itching, sneezing, runny nose, and watery eyes .
Synthesis Analysis
Desloratadine is the active descarboethoxy metabolite of loratadine . The synthesis of multicomponent crystal (MCC) of desloratadine was performed between desloratadine and 26 coformers using an equimolar ratio with a solvent evaporation technique . The degradation of desloratadine was estimated under different oxidation methods (NaClO, UV, and UV-NaClO) .
Molecular Structure Analysis
Desloratadine is a selective H1-antihistamine which functions as an inverse agonist at the histamine H1 receptor . The superior tabletability of loratadine is attributed to both larger bonding area (BA) and higher interparticle bonding strength (BS) .
Chemical Reactions Analysis
Desloratadine shows the highest degradation in the thermal, oxidative, and basic degradation studies . The drugs’ removal by NaClO was much lower than that of the previous two methods .
Physical And Chemical Properties Analysis
Desloratadine was fully characterized using six analytical techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric analysis (TG/DTG), Fourier transform infrared spectroscopy (FT-IR), Raman spectroscopy, Powder X-ray diffraction (PXRD), and scanning electron microscopy (SEM) .
Aplicaciones Científicas De Investigación
Antihistamine Drug
Desloratadine Epoxide is a major metabolite of Loratadine, which is a new-generation antihistamine . Antihistamines are medicines used to treat allergic diseases. They have been frequently detected in the natural water environment, posing potential threats to the ecological environment and human health .
Degradation Analysis
A study has been conducted on the degradation of three common antihistamines, including Loratadine, under different oxidation methods (NaClO, UV, and UV-NaClO) . The degradation of these drugs was estimated, and the results showed that UV-NaClO had the highest degree of degradation on the drugs under most conditions .
Environmental Impact
Antihistamines have been widely used to treat a variety of diseases since they entered the market in the 1940s . Given the variety of uses, antihistamines have become the largest amount of drugs used to treat allergic diseases . The degradation products of these drugs have been detected in the natural water environment, posing potential threats to the ecological environment and human health .
Toxicity Analysis
Acute toxicity tests and ultraviolet scans of the degradation products showed that the drugs were not completely mineralized, and the toxicities of the intermediates were even higher than those of the parent drugs .
Pharmaceutical Applications
Loratadine, the parent drug of Desloratadine Epoxide, has been used in the synthesis of multi-component crystalline phases with oxalic acid to overcome the problem of low solubility . These cocrystals exhibited an enhanced solubility and intrinsic dissolution rate (IDR) compared to Loratadine .
Drug Formulation Development
The intrinsic dissolution rate of Loratadine multi-component crystalline phases is significantly higher than that of Loratadine, which makes it a promising candidate for tablet formulation development .
Mecanismo De Acción
Target of Action
Desloratadine Epoxide primarily targets the H1 receptors . These receptors are found in various tissues throughout the body, including the gastrointestinal tract, uterus, large blood vessels, and bronchial smooth muscle . The H1 receptors play a crucial role in mediating allergic reactions .
Mode of Action
Desloratadine Epoxide acts as a long-acting second-generation H1-receptor antagonist . It competes with free histamine for binding at H1-receptors . By blocking the action of endogenous histamine, it leads to temporary relief of the negative symptoms associated with allergic reactions, such as nasal congestion and watery eyes .
Biochemical Pathways
It is known that the drug’s action on h1 receptors can modulate histamine-receptor activity, down-regulate inflammation cytokines and chemokines, or stimulate inflammatory cell migration and survival .
Pharmacokinetics
It is known that desloratadine, the parent compound of desloratadine epoxide, is well absorbed from the gut and reaches highest blood plasma concentrations after about three hours . It is also known that Desloratadine is extensively metabolized to various active metabolites .
Result of Action
The action of Desloratadine Epoxide results in the relief of symptoms of seasonal and non-seasonal allergic rhinitis, pruritus, and urticaria (hives) associated with chronic idiopathic urticaria .
Action Environment
The action, efficacy, and stability of Desloratadine Epoxide can be influenced by various environmental factors. For instance, different aqueous matrices (HCO3−, NO3−, and humic acid) can have varying degrees of influence on the degradation of Desloratadine Epoxide . .
Propiedades
InChI |
InChI=1S/C19H19ClN2O/c20-15-5-6-16-14(12-15)4-3-13-2-1-9-22-17(13)19(16)18(23-19)7-10-21-11-8-18/h1-2,5-6,9,12,21H,3-4,7-8,10-11H2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTVXCIKQZSGGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Cl)C3(C4=C1C=CC=N4)C5(O3)CCNCC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Desloratadine Epoxide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R)-1-(3-Formamido-4-hydroxyphenyl)-2-{[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino}ethyl beta-D-glucopyranosiduronic acid](/img/structure/B585855.png)
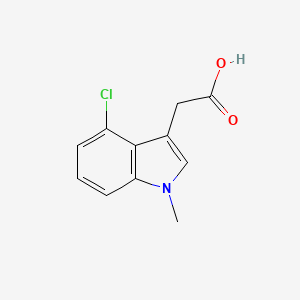
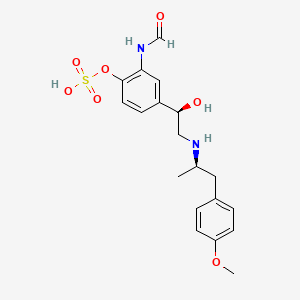



![N,N-diethylethanamine;3-[2-[(E)-[5,5-dimethyl-3-[(Z)-[3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]methyl]cyclohex-2-en-1-ylidene]methyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B585865.png)
![[1-(5-Fluoropentyl)indol-3-yl]-(2,3,4,5-tetradeuterio-6-iodophenyl)methanone](/img/structure/B585869.png)
